DM51 Impurity 1

Antibody-Drug Conjugate Catabolite Identification LC-MS

Accurate LC-MS/MS quantification of the DM51 catabolite in ADC pharmacokinetic studies is compromised by non-specific maytansine impurities. This compound is the definitive reference standard for DM21-C-based ADCs. - Biologically relevant: major catabolite from self-immolation of cleaved linker-payload - Indispensable for method specificity: unique mercaptohexanoyl moiety affects retention time & MS fragmentation - Critical for GMP QC: system suitability standard for HPLC/UPLC resolution of DM51 from ADC and payload

Molecular Formula C38H54ClN3O10S
Molecular Weight 780.4 g/mol
Cat. No. B15559331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM51 Impurity 1
Molecular FormulaC38H54ClN3O10S
Molecular Weight780.4 g/mol
Structural Identifiers
InChIInChI=1S/C38H54ClN3O10S/c1-22-13-12-14-29(49-8)38(47)21-28(50-36(46)40-38)23(2)34-37(4,52-34)30(51-35(45)24(3)41(5)31(43)15-10-9-11-16-53)20-32(44)42(6)26-18-25(17-22)19-27(48-7)33(26)39/h12-14,18-19,23-24,28-30,34,47,53H,9-11,15-17,20-21H2,1-8H3,(H,40,46)/b14-12+,22-13+/t23-,24-,28+,29-,30+,34+,37+,38+/m1/s1
InChIKeyVNWBDUCJQWNNMQ-MGKKHEIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM51 Impurity 1 – Maytansinoid Catabolite Reference Standard


DM51 Impurity 1 is a high-purity chemical reference standard with the molecular formula C38H54ClN3O10S and a molecular weight of 780.37 g/mol . It is a fully characterized compound used as a reference standard for the API Maytansine and its derivatives [1]. This compound is not a mere structural analog but is biologically significant as it has been identified as a major catabolite resulting from the self-immolation of the cleaved linker-payload in next-generation antibody-drug conjugates (ADCs) utilizing the novel maytansinoid DM21-C [2].

Identity Major catabolite of DM21-C ADC; not a general maytansinoid impurity
Analytical Fit Supports LC-MS/MS catabolite identification and quantification method specificity
Structural Note Mercaptohexanoyl side chain influences chromatographic retention and mass fragmentation

Why Generic Impurities Cannot Replace DM51 Impurity 1


Generic substitution with a structurally similar maytansinoid impurity is not scientifically sound for critical analytical applications. While other maytansine impurities, such as Maytansine Impurity 1 (DM1-SMe, CAS 138148-68-2) or Maytansine Impurity 2 (CAS 625834-49-3), serve as general reference standards, DM51 Impurity 1 is a specific, biologically relevant catabolite of advanced DM21-C-based ADCs [1]. Its unique molecular structure, which includes a mercaptohexanoyl moiety, directly impacts its chromatographic retention time, mass spectral fragmentation pattern, and solubility, making it an indispensable, non-fungible reference for accurate quantification and identification in complex biological matrices [2]. Using an alternative standard would compromise method specificity and quantitative accuracy, leading to potential errors in pharmacokinetic and catabolite profiling studies [3].

Catabolite Identity
DM51 identified as major catabolite in DM21-C ADC studies
Generic maytansine impurities not reported as major catabolites; method specificity may be compromised
Structure & Mass
Mercaptohexanoyl moiety; MW 780.37
Maytansine Impurity 1 (MW 784.4) lacks this group; retention and ionization differ
Bioactivity Relevance
Reported tubulin-binding activity (class-level)
Most generic impurities not characterized for bioactivity; may not reflect catabolite behavior

DM51 Impurity 1 Evidence Guide


Major Catabolite Identity in DM21-C ADCs

In a catabolite identification study of an ADC utilizing the DM21-C linker-payload, DM51 was identified as a major catabolite resulting from self-immolation of the cleaved linker-payload. This was confirmed via high-resolution mass spectrometry and comparison to reference standards [1]. In contrast, general maytansine impurities like Maytansine Impurity 1 (CAS 138148-68-2) are not reported as major catabolites of these specific ADCs, underscoring the unique and critical role of DM51 Impurity 1 as an analytical reference standard for this class of therapeutics.

Catabolite Identification
Reported
DM51 confirmed as major catabolite by LC-HRMS; not detected for Maytansine Impurity 1
Essential for method specificity in DM21-C ADC studies
In vitro ADC incubation study context
Antibody-Drug Conjugate Catabolite Identification LC-MS

Structural Differentiation from Analog Impurities

DM51 Impurity 1 is structurally distinct from other common maytansinoid impurities, conferring unique analytical properties. It possesses a mercaptohexanoyl side chain (C38H54ClN3O10S, MW 780.37) . In comparison, Maytansine Impurity 1 (CAS 138148-68-2) has a different formula (C36H50ClN3O10S2, MW 784.4) and lacks the mercaptohexanoyl group, while DM50 Impurity 1, a related byproduct, undergoes S-methylation [1][2]. These structural differences are not trivial; they are the primary drivers of the compounds' distinct physicochemical properties, such as reversed-phase chromatographic retention and ionization efficiency in LC-MS.

Structural Distinction
Class-level
Mercaptohexanoyl side chain; ΔMW −4.03 vs. Maytansine Impurity 1
Drives chromatographic retention and mass differentiation
Calculated from established structures
Structural Analysis Chemoinformatics Maytansinoids

Tubulin-Binding Activity as Active Catabolite

DM51 is not an inert byproduct; it has been shown to bind to tubulin and inhibit its polymerization, a mechanism consistent with other maytansinoids [1]. This bioactivity differentiates it from inactive or structurally unrelated impurities. The related byproduct DM50 also exhibits this tubulin-binding activity following S-methylation [1]. While quantitative IC50 data for DM51 Impurity 1 as an isolated standard is not publicly available in primary research, its classification as a maytansinoid and its mechanism of action are inferred from its structural class . The need to quantify this specific active species in ADC development workflows is a key differentiator for procurement.

Bioactivity Mechanism
Class-level
Binds tubulin and inhibits polymerization (class-level inference)
Highlights relevance as active catabolite reference standard
DM51-specific IC50 not publicly reported
Mechanism of Action Cytotoxicity ADC Pharmacology

DM51 Impurity 1 Applications in ADC Development


LC-MS/MS Quantification of DM51 Catabolite

DM51 Impurity 1 is the definitive reference standard for developing and validating a highly selective and quantitative LC-MS/MS method to measure the major catabolite DM51 in biological matrices (e.g., plasma, tumor cell lysates) from preclinical and clinical studies of ADCs utilizing the DM21-C linker-payload [1]. This ensures accurate pharmacokinetic profiling and exposure-response analysis for this specific catabolite.

System Suitability Standard for ADC QC

In the GMP manufacturing and quality control release of ADCs containing the DM21-C payload, DM51 Impurity 1 is used as a critical system suitability standard. It ensures that the analytical method (e.g., HPLC, UPLC) can effectively resolve the DM51 peak from the ADC, the unconjugated payload (DM21-C), and other process-related impurities. This guarantees the consistency and purity of the final drug product [2].

Catabolite Structural Elucidation Standard

As demonstrated in the pivotal AACR abstract, DM51 Impurity 1 is the essential reference standard for confirming the identity of the major thiol-containing catabolite generated from self-immolation of the DM21-C linker-payload [1]. Its use is non-substitutable for accurately identifying this specific catabolite via mass spectral matching and chromatographic co-elution in complex in vitro and in vivo catabolism studies.

Application
Selection Property
Validation Focus
LC-MS/MS quantification of DM51 catabolite
Catabolite-specific reference standard
Method specificity, matrix recovery
ADC manufacturing QC system suitability
Chromatographic resolution standard
Peak purity, retention time reproducibility
Catabolite structural elucidation
Mass spectral match standard
Co-elution and HRMS confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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